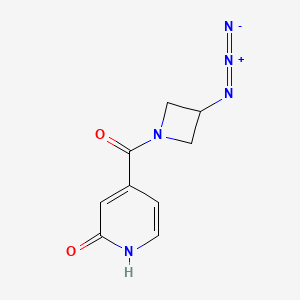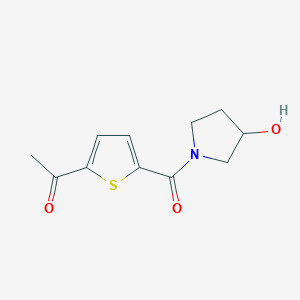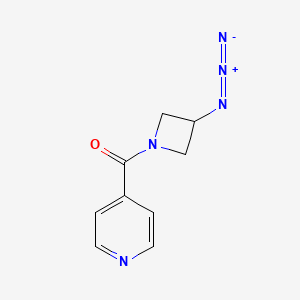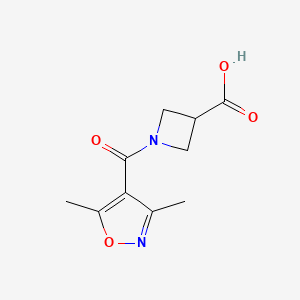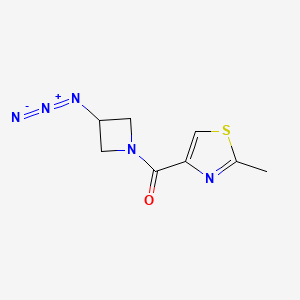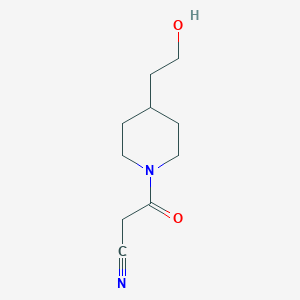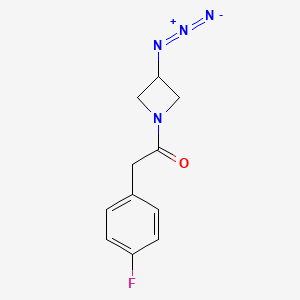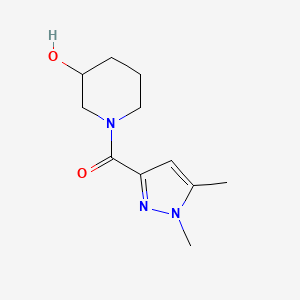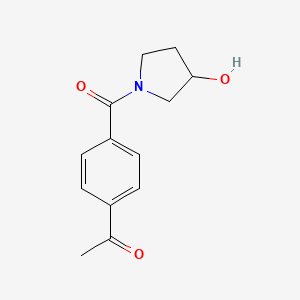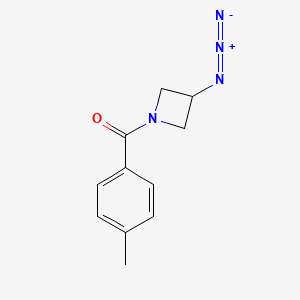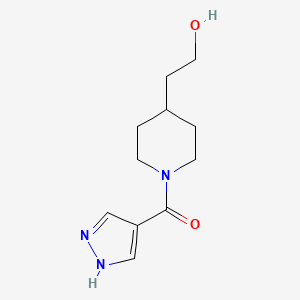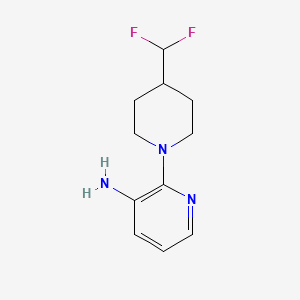
2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
説明
2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H15F2N3 and its molecular weight is 227.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Optical Properties and Electron Donating Capability
One study examines the optical properties of a series of compounds including derivatives of pyridine with electron-donating amino groups. These compounds, which include structures related to piperidine, exhibit significant insights into their thermal, redox, and fluorescence properties. This research highlights the compound's potential in developing materials with unique optical characteristics, potentially useful in fields such as material science and photonic applications (Palion-Gazda et al., 2019).
Heterocyclic Amine Chemistry
The basicity and reactivity of heterocyclic amines, including piperidine derivatives, are subjects of study in understanding the chemical behavior of these compounds. Investigations into the electronic structure and reaction mechanisms provide foundational knowledge for synthesizing novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Ginsburg, 1967).
Synthesis of Chiral Catalysts
Research into chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives showcases the synthesis of potential stereoselective catalysts. These catalysts, derived from the targeted chemical structure, have applications in enantioselective synthesis, an area of significant interest for pharmaceutical research and development (Tian et al., 2012).
Fluorination Chemistry
The chemical modification of pyridine and related compounds through fluorination processes, including the use of complex metal fluorides, reveals the compound's versatility in synthesizing fluorinated analogs. These fluorinated derivatives have importance in developing new materials with enhanced chemical and physical properties, including increased stability and bioavailability (Plevey et al., 1982).
Antibacterial Activity
Studies on the synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones highlight the compound's relevance in medicinal chemistry. By exploring its incorporation into compounds with antimicrobial properties, researchers contribute to the ongoing search for new antibacterial agents (Merugu et al., 2010).
作用機序
Target of Action
Compounds with a similar structure, such as 4-(piperidin-1-yl)pyridine derivatives, have been found to exhibit strong factor iia inhibition .
Mode of Action
It’s worth noting that compounds with a similar structure have been found to inhibit specific proteins, such as serine/threonine-protein kinase b-raf .
Biochemical Pathways
Compounds with a similar structure have been found to inhibit the activity of ampk in ht-29 cells .
Pharmacokinetics
It’s worth noting that piperidine derivatives, which are structurally similar, are widely used as building blocks in synthesizing organic compounds, including medicinal products .
Result of Action
Compounds with a similar structure have been found to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Action Environment
It’s worth noting that the synthesis of similar compounds has been successfully applied for large-scale production, suggesting that they can be stable under various environmental conditions .
生化学分析
Biochemical Properties
2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . Additionally, this compound can form complexes with proteins, altering their conformation and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the transcriptional activity of specific genes, thereby modulating cellular functions and responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biological activities. In in vitro and in vivo studies, the long-term exposure to this compound has been associated with changes in cellular behavior, including alterations in cell growth, differentiation, and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific cellular functions or providing therapeutic benefits . At higher doses, it can lead to toxic or adverse effects, including cellular damage, organ toxicity, and systemic side effects. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes, thereby influencing the levels of metabolites and the overall metabolic state of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes . The localization of this compound can also be dynamic, changing in response to cellular signals or environmental conditions .
特性
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c12-10(13)8-3-6-16(7-4-8)11-9(14)2-1-5-15-11/h1-2,5,8,10H,3-4,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVVEUFEQJJZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



